N-(2-(furan-3-yl)-2-thiomorpholinoethyl)cyclohex-3-enecarboxamide
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Overview
Description
“N-(2-(furan-3-yl)-2-thiomorpholinoethyl)cyclohex-3-enecarboxamide” is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-(furan-3-yl)-2-thiomorpholinoethyl)cyclohex-3-enecarboxamide” typically involves multi-step organic reactions. The process may start with the preparation of the furan-3-yl derivative, followed by the introduction of the thiomorpholine moiety. The final step involves the formation of the cyclohex-3-enecarboxamide structure. Common reagents used in these steps include organic solvents, catalysts, and protective groups to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to produce the compound in large quantities.
Chemical Reactions Analysis
Types of Reactions
“N-(2-(furan-3-yl)-2-thiomorpholinoethyl)cyclohex-3-enecarboxamide” can undergo various chemical reactions, including:
Oxidation: The furan ring and thiomorpholine moiety can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups, such as converting the carboxamide to an amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the furan ring and thiomorpholine nitrogen.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-3-carboxylic acid derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of “N-(2-(furan-3-yl)-2-thiomorpholinoethyl)cyclohex-3-enecarboxamide” would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzymatic activity or activation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(furan-3-yl)-2-morpholinoethyl)cyclohex-3-enecarboxamide
- N-(2-(furan-3-yl)-2-piperidinoethyl)cyclohex-3-enecarboxamide
- N-(2-(furan-3-yl)-2-pyrrolidinoethyl)cyclohex-3-enecarboxamide
Uniqueness
“N-(2-(furan-3-yl)-2-thiomorpholinoethyl)cyclohex-3-enecarboxamide” is unique due to the presence of the thiomorpholine moiety, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness may result in different reactivity, stability, and biological activity, making it a valuable compound for specific applications.
Properties
IUPAC Name |
N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]cyclohex-3-ene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2S/c20-17(14-4-2-1-3-5-14)18-12-16(15-6-9-21-13-15)19-7-10-22-11-8-19/h1-2,6,9,13-14,16H,3-5,7-8,10-12H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVBHEXLGUGPSLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NCC(C2=COC=C2)N3CCSCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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